N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide
Overview
Description
N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This compound is known for its significant role in medicinal chemistry, particularly as a tyrosine kinase inhibitor, which makes it valuable in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide typically involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with N-methyl-4-aminobenzamide. This reaction is facilitated by the use of condensing agents such as N,N’-carbonyldiimidazole (CDI) under controlled conditions . The reaction is carried out in an organic solvent like pyridine, which helps in binding the hydrogen chloride liberated during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations to increase yield and purity. The use of large volumes of pyridine is often avoided due to its toxicity, and alternative solvents or binding agents are employed . The reaction conditions are carefully monitored to minimize the formation of side products and ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a tool for studying protein interactions and signaling pathways.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This mechanism is particularly effective in cancer cells, where tyrosine kinases are often overactive .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.
Dasatinib: A more potent inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profile.
Uniqueness
N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
N-methyl-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-21-12-14-23(15-13-21)27(25,26)16-17-8-10-18(11-9-17)20(24)22(2)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFOASFEWTTHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.